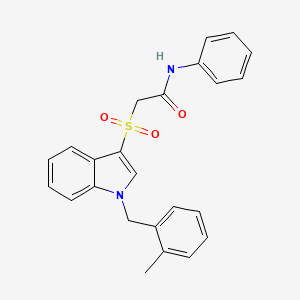

2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also has a sulfonyl group attached to the indole ring, and a phenylacetamide moiety, which is a common feature in various drugs .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The indole ring system is aromatic, and the sulfonyl group is a strong electron-withdrawing group, which could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl group and the indole ring. The sulfonyl group is a good leaving group, so it might be susceptible to nucleophilic attack . The indole ring, being aromatic, might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Applications De Recherche Scientifique

Enzyme Inhibitory Potential

- 2-((1-(2-Methylbenzyl)-1H-Indol-3-yl)sulfonyl)-N-Phenylacetamide and its derivatives show potential in enzyme inhibition. A study by Abbasi et al. (2019) synthesized various sulfonamides with similar structures and tested their activities against α-glucosidase and acetylcholinesterase, demonstrating substantial inhibitory activity against yeast α-glucosidase (Abbasi et al., 2019).

Anticancer Properties

- The compound's derivatives have been evaluated for anticancer activities. Ö. Yılmaz et al. (2015) synthesized derivatives that showed proapoptotic activity, with one specific compound demonstrating significant growth inhibition in melanoma cell lines (Yılmaz et al., 2015).

Synthesis and Structural Studies

- Zhang et al. (2018) conducted research on the efficient 2-sulfonylation of substituted indoles, contributing to the knowledge of synthesis techniques for compounds like this compound (Zhang et al., 2018).

- Kumar et al. (2006) provided a structural study of a related compound, which could inform the understanding of this compound’s structural properties (Kumar et al., 2006).

Molecular Docking and Hypertensive Protein Targeting

- Saravanan et al. (2013) explored the antihypertensive activity of a related indole-based compound through molecular docking studies, suggesting potential applications of this compound in targeting hypertensive proteins (Saravanan et al., 2013).

Applications in Synthetic Organic Chemistry

- Costa et al. (2002) detailed the use of related sulfones in synthetic organic chemistry, which could be relevant for the synthesis and application of this compound (Costa et al., 2002).

Antimicrobial Properties

- Benvenuti et al. (1997) studied the antimicrobial and genotoxic properties of some benzoimidazole derivatives, which might provide insights into the potential antimicrobial applications of this compound (Benvenuti et al., 1997).

Protein Analysis

- Qiao et al. (2009) explored the use of a water-soluble sulfo-3H-indocyanine dye for protein derivatization, which might relate to the analytical applications of similar indole-based compounds (Qiao et al., 2009).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonyl-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S/c1-18-9-5-6-10-19(18)15-26-16-23(21-13-7-8-14-22(21)26)30(28,29)17-24(27)25-20-11-3-2-4-12-20/h2-14,16H,15,17H2,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKFTFFKIZOGGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B2403354.png)

![5-Benzyl-2-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2403355.png)

![4-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2403356.png)

![N-(4-methylphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2403360.png)

![7-acetyl-2-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2403361.png)

![[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]methanamine](/img/structure/B2403364.png)

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2403365.png)